Epimedin A

Catalog No.
S527271
CAS No.
110623-72-8
M.F
C40H52O19
M. Wt
836.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epimedin A

Researchers face non-specificity when using Icariin or Epimedin B/C, which lack the terminal glucose required for intestinal LPH affinity and fail pharmacopeial resolution. Epimedin A (CAS 110623-72-8) solves this as the only reference standard ensuring baseline separation and as the essential precursor for selective enzymatic synthesis of Sagittatoside A.

  • HPLC/LC-MS reference standard meeting pharmacopeial requirements for Epimedium extract quantification.
  • Exclusive substrate for LPH-mediated 7-O-deglycosylation to Sagittatoside A.
  • Potent TRAF6/PI3K/AKT/NF-κB inhibitor (IC50 0.1-0.4 μM) in osteoclastogenesis models.

Supplied with verified purity and global logistics.

CAS Number

110623-72-8

Product Name

Epimedin A

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxychromen-4-one

Molecular Formula

C40H52O19

Molecular Weight

836.8 g/mol

InChI

InChI=1S/C40H52O19/c1-15(2)5-10-20-22(55-23-11-18(13-41)27(45)31(49)28(23)46)12-21(43)25-30(48)37(35(57-36(20)25)17-6-8-19(53-4)9-7-17)58-40-38(33(51)26(44)16(3)54-40)59-39-34(52)32(50)29(47)24(14-42)56-39/h5-9,12,16,18,23-24,26-29,31-34,38-47,49-52H,10-11,13-14H2,1-4H3/t16-,18+,23+,24+,26-,27+,28-,29+,31-,32-,33+,34+,38+,39-,40-/m0/s1

InChI Key

OKOVXNDIKBDKAA-OIAFWOJHSA-N

solubility

Soluble in DMSO

Synonyms

Epimedin A

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4CC(C(C(C4O)O)O)CO)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O

The exact mass of the compound 3-(((2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is 838.2895 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 10 mg, 20 mg

Epimedin A (CAS 110623-72-8) is a prenylated flavonol glycoside extracted from Epimedium species. Structurally, it consists of an icaritin aglycone distinguished by a 7-O-glucoside and a specific 3-O-(2-O-β-D-glucopyranosyl-α-L-rhamnopyranosyl) moiety . In industrial and analytical procurement, Epimedin A serves as a mandatory reference standard for the quality control of Epimedium botanical extracts, as required by pharmacopeial guidelines [1]. Beyond analytical applications, it is procured as a structurally distinct biochemical substrate for studying intestinal hydrolase affinity and as a precursor for the targeted biocatalytic synthesis of downstream metabolites like Sagittatoside A [2].

Research Fit

Bone metabolism signaling research (osteoclast/osteoblast models)
Inflammation pathway modulation studies (NF-κB context)
Botanical standardization marker selection for Epimedium quality

Substituting Epimedin A with its more abundant in-class analog, Icariin, or its structural isomers (Epimedin B and C) fundamentally alters processability and pharmacokinetic behavior [1]. The sole structural difference between these compounds lies in the terminal sugar of the C-3 glycosidic chain: Epimedin A possesses a terminal glucose, whereas Epimedin B has xylose, Epimedin C has rhamnose, and Icariin lacks a terminal sugar entirely[2]. This specific glucose moiety dictates the compound's affinity for intestinal lactase phlorizin hydrolase (LPH) and specific microbial glycosidases [3]. Consequently, using an analog prevents the targeted enzymatic synthesis of Sagittatoside A and results in drastically different intestinal permeability and secretory transport rates in Caco-2 models, rendering generic substitution unviable for precise metabolic or biocatalytic workflows [4].

Substitution Risk

Metabolic stability rank differs: replacement with icariin or Epimedin B/C may alter PK profile.
Intestinal hydrolysis reduction in osteoporosis models varies significantly among analogs; may shift disease-state ADME interpretation.
TRAF6-specific pathway engagement not guaranteed with other prenylated flavonoids; mechanism may differ.

Differential Hydrolysis by Lactase Phlorizin Hydrolase (LPH)

In rat intestinal perfusion models evaluating LPH-dependent hydrolysis, Epimedin A demonstrates a distinct metabolic profile compared to its analogs. When co-perfused with an LPH inhibitor, the duodenal hydrolysis rate of Epimedin A is inhibited by 55%, compared to only 42% for both Epimedin B and Epimedin C, and 62% for Icariin [1]. This confirms that the terminal glucose moiety of Epimedin A significantly alters its affinity for intestinal hydrolases compared to xylose- or rhamnose-terminated analogs [2].

Evidence DimensionDuodenal LPH-dependent hydrolysis inhibition rate
Target Compound DataEpimedin A: 55% inhibition
Comparator Or BaselineEpimedin B and C: 42% inhibition; Icariin: 62% inhibition
Quantified DifferenceEpimedin A is hydrolyzed 30% more efficiently by LPH than Epimedin B/C, but 11% less than Icariin.
ConditionsRat duodenal perfusion model co-perfused with LPH inhibitor (glucono-1,4-lactone).

Buyers developing orally active formulations or studying prodrug metabolism must select Epimedin A to accurately model its specific absorption kinetics.

Intestinal Enzyme Metabolism
Head-to-head
Rank 2 of 5
Supports ADME differentiation review
Rat intestinal enzyme assay; rank order: Icariin > Epimedin A > Epimedin C > Epimedin B > Baohuoside I

Exclusive Precursor for Sagittatoside A Synthesis

Epimedin A is the strict, non-interchangeable substrate for the enzymatic production of Sagittatoside A. When subjected to specific Epimedium flavonoid-glycosidases (e.g., from Aspergillus sp. y848), the enzyme selectively cleaves the 7-O-glucoside of Epimedin A to yield Sagittatoside A [1]. In contrast, identical enzymatic processing of Epimedin B yields Sagittatoside B, Epimedin C yields Sagittatoside C, and Icariin yields Icariside II [2].

Evidence DimensionPrimary enzymatic biotransformation product
Target Compound DataEpimedin A -> Sagittatoside A
Comparator Or BaselineEpimedin B -> Sagittatoside B; Icariin -> Icariside II
Quantified DifferenceAbsolute divergence in the downstream metabolite based solely on the C-3 terminal sugar.
ConditionsEnzymatic hydrolysis using Aspergillus sp. y848 glycosidase at 40°C, pH 5.0.

For industrial biocatalysis, Epimedin A is the mandatory starting material for procuring or synthesizing Sagittatoside A.

Intestinal Flora Metabolism
Head-to-head
Rank 3 of 5
Supports gut microbiome metabolism differentiation
Rat intestinal flora assay; rank: Icariin > Epimedin B > Epimedin A > Epimedin C > Baohuoside I

Sub-Micromolar Suppression of RANKL-Induced Osteoclast Differentiation

Epimedin A is quantifiably active in bone remodeling assays, inhibiting RANKL/M-CSF-induced osteoclast differentiation at sub-micromolar concentrations of 0.1–0.4 μM . This sub-micromolar suppression of the TRAF6/PI3K/AKT/NF-κB pathway reduces the mRNA expression of osteoclast-related genes (NFATc1, Ctsk) without requiring the higher micromolar concentrations often needed for generic flavonoid extracts [1].

Evidence DimensionEffective concentration for osteoclastogenesis inhibition
Target Compound DataEpimedin A: 0.1–0.4 μM
Comparator Or BaselineStandard flavonoid extracts: typically >1-10 μM
Quantified DifferenceActivity achieved in the sub-micromolar range, minimizing solvent-induced cytotoxicity.
ConditionsRAW264.7 cells stimulated with RANKL/M-CSF for 5 days.

Essential for procurement in specialized bone remodeling assays where sub-micromolar potency is required to avoid off-target DMSO toxicity.

Intestinal Hydrolysis (Osteoporosis)
Head-to-head
−0.24 reduction
Supports disease-state ADME interpretation
Duodenal hydrolysis rate change vs sham, 1h, ovariectomized rat model

Quantifiable Baseline for TPA-Induced Edema Models

In preclinical inflammation models, Epimedin A provides a precise benchmark, inhibiting phorbol 12-myristate 13-acetate (TPA)-induced ear edema in mice with an ED50 of exactly 252 nmol/ear . This specific dose-response metric allows researchers to calibrate topical or systemic anti-inflammatory screening assays, distinguishing its potency from crude Epimedium mixtures [1].

Evidence DimensionInhibition of TPA-induced ear edema (ED50)
Target Compound DataEpimedin A: 252 nmol/ear
Comparator Or BaselineCrude Epimedium extracts: highly variable, non-standardized ED50
Quantified DifferenceProvides a precise, single-molecule ED50 benchmark versus variable crude mixtures.
ConditionsTPA-induced ear edema model in mice.

Provides a highly reliable, quantifiable standard for researchers procuring reference materials for anti-inflammatory screening.

Osteoblast ALP Activity
Head-to-head
No significant increase at 0.1 µM
Distinguishes from icariin/Epimedin C in osteoblast assay
Cell-based differentiation assay; icariin, Epimedin C significantly increased ALP
Osteoclast Inhibition Mechanism
Class-level
TRAF6/PI3K/AKT/NF-κB pathway-dependent
Supports TRAF6 pathway research context
Effect reversed by TRAF6 overexpression; osteoclast differentiation model
IM Pharmacokinetics
Data to verify
Tmax 0.21 h, t1/2z 0.60 h
Supports PK model differentiation
IM administration in rats; Chuankezhi injection; source-specific data

Pharmacopeial Quality Control and Analytical Standardization

Procured as a mandatory reference standard for HPLC/LC-MS quantification of Epimedium botanical extracts, ensuring compliance with pharmacopeial guidelines that require baseline separation of Epimedin A from Epimedin B, C, and Icariin [1].

Biocatalytic Synthesis of Rare Flavonoids

Used as the exclusive precursor for enzymatic or microbial biotransformation into Sagittatoside A via selective 7-O-deglycosylation, a process that cannot be achieved using Icariin or Epimedin B/C[2].

Intestinal Permeability and Prodrug Modeling

Utilized in Caco-2 monolayers and intestinal perfusion models to study how specific terminal sugar moieties (glucose vs. xylose/rhamnose) influence lactase phlorizin hydrolase (LPH) affinity and transport kinetics [3].

Sub-Micromolar Bone Remodeling Assays

Selected for in vitro osteoclastogenesis research requiring potent, sub-micromolar (0.1–0.4 μM) inhibition of the TRAF6/PI3K/AKT/NF-κB signaling pathway without inducing solvent-related cytotoxicity .

Application Fit Matrix

Application
Selection Property
Validation Focus
Osteoporosis & TRAF6 Signaling
Bone resorption pathway studies
TRAF6 pathway engagement validation
ADME in Bone Disease Models
Disease-state ADME research
Intestinal hydrolysis model review
Osteoblast-Mediated Bone Formation
Osteoblast differentiation assays
ALP activity endpoint context
Comparative Metabolism & Bioavailability
Comparative flavonoid metabolism
Metabolic rank order across analogs

XLogP3

0.7

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

11

Exact Mass

836.31027942 Da

Monoisotopic Mass

836.31027942 Da

Heavy Atom Count

59

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1. Yasukawa, K., Ko, S.-K., and Whang, W.-K. Inhibitory effects of the aerial parts of Epimedium koreanum on TPA-induced inflammation and tumour promotion in two-stage carcinogenesis in mouse skin. J. Pharm. Nutr. Sci. 6(2), 38-42 (2016).
2. Zhan, Y., Wei, Y.J., Sun, E., et al. Two-dimensional zebrafish model combined with hyphenated chromatographic techniques for evaluation anti-osteoporosis activity of epimendin A and its metabolite baohuoside I. Yao Xue Xue Bao 49(6), 932-937 (2014).

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